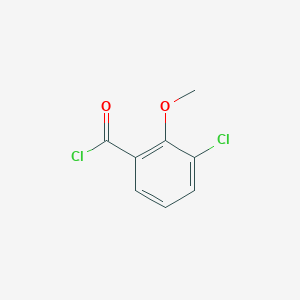

3-Chloro-2-methoxybenzoic acid chloride

Description

3-Chloro-2-methoxybenzoic acid chloride (CAS: 3260-93-3 derivative) is a reactive acyl chloride derived from 3-chloro-2-methoxybenzoic acid. The parent acid is synthesized via chlorination of ortho-methoxybenzoic acid, yielding 3-chloro-2-methoxybenzoic acid as a major product and 5-chloro-2-methoxybenzoic acid as a minor isomer under hypochlorite conditions . The acid chloride is typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). It serves as a critical intermediate in pharmaceutical and agrochemical synthesis, enabling nucleophilic acyl substitution reactions to form amides, esters, and other derivatives .

Key properties of the parent acid include a molecular weight of 186.59 g/mol, density of 1.352 g/cm³, boiling point of 306.4°C, and flash point of 139.1°C . These properties influence the reactivity and handling of its acid chloride derivative.

Properties

Molecular Formula |

C8H6Cl2O2 |

|---|---|

Molecular Weight |

205.03 g/mol |

IUPAC Name |

3-chloro-2-methoxybenzoyl chloride |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3 |

InChI Key |

NMJDWNDGFCTDNP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1Cl)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(a) 4-Chloro-2-Methoxybenzoic Acid Chloride

- CAS : 57479-70-6

- Molecular Formula : C₈H₆Cl₂O₂

- Properties : Melting point 143–147°C, distinct from the 3-chloro isomer due to steric and electronic effects of the chlorine substituent at the 4-position.

- Reactivity : The 4-chloro derivative exhibits reduced electrophilicity compared to the 3-chloro isomer, as the chlorine at the para position exerts a weaker electron-withdrawing effect on the carbonyl group .

(b) 5-Chloro-2-Methoxybenzoic Acid Chloride

- Synthesis: Formed as a minor product during chlorination of ortho-methoxybenzoic acid with sodium hypochlorite .

- Applications : Less commonly used in drug synthesis due to steric hindrance from the methoxy group at the 2-position and chlorine at the 5-position, which may reduce binding affinity in biological targets .

Functional Group Variants

(a) 3-Chloro-2-Methoxybenzonitrile

- CAS : 55877-79-7

- Molecular Formula: C₈H₆ClNO

- Properties : A nitrile derivative with a molecular weight of 167.59 g/mol. Unlike the acid chloride, this compound is stable at 0–6°C and used in palladium-catalyzed cross-coupling reactions .

- Reactivity : The nitrile group offers distinct reactivity, enabling transformations such as hydrolysis to carboxylic acids or reduction to amines, which are less accessible with acid chlorides .

(b) 3,5-Dichloro-2-Methoxybenzoic Acid Chloride

Methoxy-Substituted Derivatives

(a) 3-Chloro-5-Methoxybenzoic Acid Chloride

- CAS : 164650-68-4 (aldehyde precursor)

- Applications : Used in niclosamide analogs for antiparasitic drug development. The 5-methoxy group alters electronic properties, reducing metabolic degradation compared to the 2-methoxy isomer .

(b) 4-Chloro-3-Methoxybenzoic Acid Chloride

Research Findings and Challenges

- Synthetic Challenges : The 3-chloro-2-methoxy isomer undergoes chlorodecarboxylation as a side reaction when exposed to chlorine water, forming 2-chloroanisole . This side reaction is less prevalent in the 4-chloro and 5-chloro isomers.

- Drug Design : Derivatives of 3-chloro-2-methoxybenzoic acid chloride exhibit higher binding affinity to NLRP3 inflammasome inhibitors compared to 4-chloro analogs, attributed to optimal steric alignment .

- Thermal Stability : The 3-chloro-2-methoxy acid chloride decomposes at temperatures above 140°C, necessitating controlled conditions during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.